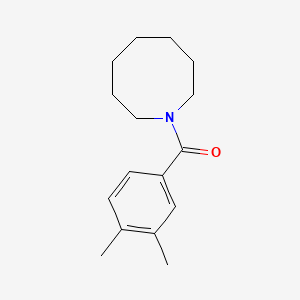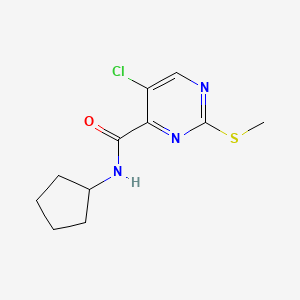
1-(3,4-dimethylbenzoyl)azocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethylbenzoyl)azocane, also known as DMBA, is a synthetic compound that is widely used in scientific research. It is a member of the azocane family of compounds, which are known for their ability to induce tumors in experimental animals. DMBA is particularly useful in cancer research because it induces tumors in a predictable manner, making it a reliable tool for studying the development and progression of cancer.
作用机制
1-(3,4-dimethylbenzoyl)azocane induces tumors by causing DNA damage in cells. Specifically, it causes mutations in the genes that regulate cell growth and division, leading to uncontrolled cell growth and the formation of tumors. 1-(3,4-dimethylbenzoyl)azocane is also believed to activate certain signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects
1-(3,4-dimethylbenzoyl)azocane has a number of biochemical and physiological effects on cells and tissues. It is known to induce oxidative stress, which can damage cells and contribute to the development of cancer. 1-(3,4-dimethylbenzoyl)azocane also affects the expression of certain genes and proteins that are involved in cell growth and division.
实验室实验的优点和局限性
One of the main advantages of 1-(3,4-dimethylbenzoyl)azocane is its ability to induce tumors in a predictable manner. This makes it a reliable tool for studying the development and progression of cancer. However, there are also some limitations to its use. 1-(3,4-dimethylbenzoyl)azocane is a potent carcinogen, and exposure to it can be hazardous to laboratory personnel. Additionally, its effects on different types of cells and tissues can vary, making it difficult to generalize findings from one study to another.
未来方向
There are a number of potential future directions for research on 1-(3,4-dimethylbenzoyl)azocane. One area of interest is the development of new methods for detecting and treating cancer that are based on the mechanisms of action of 1-(3,4-dimethylbenzoyl)azocane. Another area of interest is the study of the long-term effects of 1-(3,4-dimethylbenzoyl)azocane exposure on laboratory personnel, with a focus on identifying ways to minimize the risks associated with its use. Additionally, further research is needed to better understand the specific biochemical and physiological effects of 1-(3,4-dimethylbenzoyl)azocane on different types of cells and tissues.
合成方法
1-(3,4-dimethylbenzoyl)azocane is synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride with azocane in the presence of a catalyst. The resulting compound is then purified using various techniques, including column chromatography and recrystallization.
科学研究应用
1-(3,4-dimethylbenzoyl)azocane is primarily used in cancer research to induce tumors in experimental animals. It is commonly used in studies of skin cancer, breast cancer, and other types of cancer. 1-(3,4-dimethylbenzoyl)azocane is particularly useful in studies of the early stages of cancer development, as it can induce tumors in a relatively short period of time.
属性
IUPAC Name |
azocan-1-yl-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13-8-9-15(12-14(13)2)16(18)17-10-6-4-3-5-7-11-17/h8-9,12H,3-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHOIVVKZHHYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)pyridin-2-amine](/img/structure/B5375029.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-methylpropanamide](/img/structure/B5375041.png)
![7-(2-furyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5375048.png)
![6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5375050.png)
![2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5375066.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5375070.png)

![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5375092.png)
![3-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5375095.png)
![N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5375099.png)

![4-[2-(allyloxy)-3,5-dibromobenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B5375109.png)
![N~1~-(4-fluoro-2-methylphenyl)-N~2~-[(pyridin-3-yloxy)acetyl]alaninamide](/img/structure/B5375121.png)
![6-(4-bromophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5375138.png)